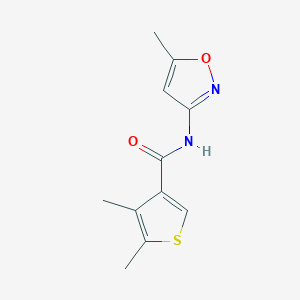
ethyl 3-(3-isopropoxybenzoyl)-1,4'-bipiperidine-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-isopropoxybenzoyl)-1,4’-bipiperidine-1’-carboxylate is a complex organic compound that features a bipiperidine core with an ethyl ester and an isopropoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-isopropoxybenzoyl)-1,4’-bipiperidine-1’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a cyclization reaction involving appropriate diamine precursors.
Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-isopropoxybenzoyl)-1,4’-bipiperidine-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The isopropoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Hydrolysis can be performed using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: 3-(3-hydroxybenzoyl)-1,4’-bipiperidine-1’-carboxylate.
Reduction: Ethyl 3-(3-isopropylbenzyl)-1,4’-bipiperidine-1’-carboxylate.
Substitution: 3-(3-isopropoxybenzoyl)-1,4’-bipiperidine-1’-carboxylic acid.
Scientific Research Applications
Ethyl 3-(3-isopropoxybenzoyl)-1,4’-bipiperidine-1’-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism by which ethyl 3-(3-isopropoxybenzoyl)-1,4’-bipiperidine-1’-carboxylate exerts its effects involves binding to specific molecular targets such as receptors or enzymes. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-methoxybenzoyl)-1,4’-bipiperidine-1’-carboxylate: Similar structure but with a methoxy group instead of an isopropoxy group.
Ethyl 3-(3-ethoxybenzoyl)-1,4’-bipiperidine-1’-carboxylate: Contains an ethoxy group instead of an isopropoxy group.
Uniqueness
Ethyl 3-(3-isopropoxybenzoyl)-1,4’-bipiperidine-1’-carboxylate is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, binding affinity, and overall pharmacokinetic properties, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl 4-[3-(3-propan-2-yloxybenzoyl)piperidin-1-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O4/c1-4-28-23(27)24-13-10-20(11-14-24)25-12-6-8-19(16-25)22(26)18-7-5-9-21(15-18)29-17(2)3/h5,7,9,15,17,19-20H,4,6,8,10-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXQBVBGOBNEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)C3=CC(=CC=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-ethyl 2-methyl 3-methyl-5-{[5-(3-nitrophenyl)-2-furoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4876083.png)


![(3Z)-1-methyl-3-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4876108.png)
![N-[3-(2-ethoxyphenyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4876114.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4876117.png)
![N-[1-(aminocarbonyl)-2-(2-fluorophenyl)vinyl]benzamide](/img/structure/B4876125.png)
![N-(5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4876128.png)


![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-methyl-4-quinolinecarboxamide](/img/structure/B4876152.png)



